2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-3-phenylpropanamide hydrochloride
Overview
Description
2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-3-phenylpropanamide hydrochloride is a chemical compound with significant potential in various scientific and industrial applications. This compound is characterized by its unique structure, which includes an amino group, a hydroxyl group, and a phenyl group, making it a versatile molecule in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-3-phenylpropanamide hydrochloride typically involves multiple steps. One common method starts with the reaction of 3-phenylpropanoic acid with tert-butylamine to form the intermediate tert-butyl 3-phenylpropanamide. This intermediate is then subjected to amination to introduce the amino group, followed by hydrochloride formation to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process is optimized to ensure high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-3-phenylpropanamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-3-phenylpropanamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: The compound is used in biochemical studies to understand enzyme mechanisms and protein interactions.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of various chemical products, including polymers and coatings.
Mechanism of Action
The mechanism by which 2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-3-phenylpropanamide hydrochloride exerts its effects involves interactions with molecular targets and pathways. The compound may inhibit or activate specific enzymes or receptors, leading to biological effects such as modulation of cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-3,5-dinitrobenzamide: This compound is structurally similar but contains nitro groups, which confer different biological activities.
N-[3-cyano-4-[[(1E)-(dimethylamino)methylene]amino]phenyl]-N'- (2-hydroxy-1,1-dimethylethyl)thiourea: Another structurally related compound with thiourea functionality.
This comprehensive overview highlights the significance of 2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-3-phenylpropanamide hydrochloride in various fields, from synthetic chemistry to potential therapeutic uses. Its unique structure and reactivity make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
2-amino-N-(1-hydroxy-2-methylpropan-2-yl)-3-phenylpropanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2.ClH/c1-13(2,9-16)15-12(17)11(14)8-10-6-4-3-5-7-10;/h3-7,11,16H,8-9,14H2,1-2H3,(H,15,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBXQFXOXWORGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C(CC1=CC=CC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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